molecular formula C22H31N3O2S B4888427 N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide

Cat. No. B4888427
M. Wt: 401.6 g/mol
InChI Key: ZKNKTGDKWLHGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide, also known as CTAP, is a well-known selective antagonist of the mu-opioid receptor. It is used in research to study the mechanism of action of opioids and their effects on the body.

Mechanism of Action

N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide acts as a selective antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of opioids, such as morphine and fentanyl. By blocking the mu-opioid receptor, N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide reduces the effects of opioids on the body, including pain relief and addiction.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the analgesic effects of opioids, including morphine and fentanyl. It also reduces the rewarding effects of opioids, which are responsible for their addictive properties. N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce opioid tolerance, which is a major problem with long-term use of opioids.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which allows researchers to study the effects of opioids specifically on this receptor. However, one limitation is that N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide is not selective for the mu-opioid receptor and can also bind to other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide. One direction is to investigate the effects of N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide on other opioid receptors, such as the delta- and kappa-opioid receptors. Another direction is to develop new N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide analogs with improved selectivity and potency. Finally, N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide could be used in combination with other medications to develop new treatments for opioid addiction and pain.

Synthesis Methods

N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide is synthesized through a series of chemical reactions. The starting material is N-cyclopropyl-4-piperidone, which is reacted with 2-(methylthio)benzoyl chloride to form N-cyclopropyl-1'-[2-(methylthio)benzoyl]-4-piperidone. This compound is then reacted with piperidine to form N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide, which is N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide.

Scientific Research Applications

N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide is used in scientific research to study the mu-opioid receptor and its effects on the body. It is used to investigate the mechanisms of opioid addiction and to develop new treatments for opioid abuse. N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide is also used to study the effects of opioids on pain perception and to develop new pain medications.

properties

IUPAC Name

N-cyclopropyl-1-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-28-20-5-3-2-4-19(20)22(27)25-14-10-18(11-15-25)24-12-8-16(9-13-24)21(26)23-17-6-7-17/h2-5,16-18H,6-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNKTGDKWLHGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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